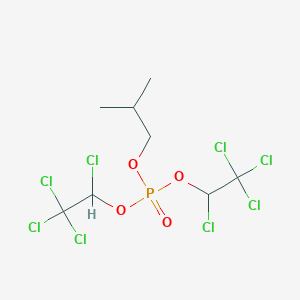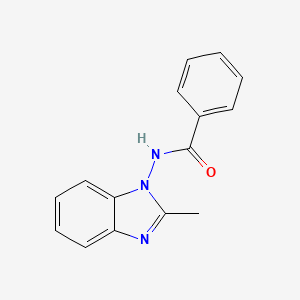![molecular formula C12H18ClNO2 B14496180 2-[4-(2-Methylpropoxy)phenyl]acetamide;hydrochloride CAS No. 63745-06-2](/img/structure/B14496180.png)
2-[4-(2-Methylpropoxy)phenyl]acetamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-Methylpropoxy)phenyl]acetamide;hydrochloride is a chemical compound that belongs to the class of phenylacetamides. This compound is characterized by the presence of a phenyl ring substituted with a 2-methylpropoxy group and an acetamide group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methylpropoxy)phenyl]acetamide typically involves the reaction of 4-hydroxyacetophenone with 2-methylpropyl bromide in the presence of a base such as potassium carbonate to form 4-(2-methylpropoxy)acetophenone. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to yield 2-[4-(2-Methylpropoxy)phenyl]acetamide. The final step involves the conversion of the amide to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 2-[4-(2-Methylpropoxy)phenyl]acetamide;hydrochloride can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2-Methylpropoxy)phenyl]acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-[4-(2-Methylpropoxy)phenyl]acetamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[4-(2-Methylpropoxy)phenyl]acetamide;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetamide: A simpler analog without the 2-methylpropoxy group.
4-(2-Methylpropoxy)acetophenone: An intermediate in the synthesis of the target compound.
N-phenylacetamide: Another related compound with different substituents on the phenyl ring.
Uniqueness
2-[4-(2-Methylpropoxy)phenyl]acetamide;hydrochloride is unique due to the presence of both the 2-methylpropoxy group and the acetamide group on the phenyl ring. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
63745-06-2 |
|---|---|
Fórmula molecular |
C12H18ClNO2 |
Peso molecular |
243.73 g/mol |
Nombre IUPAC |
2-[4-(2-methylpropoxy)phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9(2)8-15-11-5-3-10(4-6-11)7-12(13)14;/h3-6,9H,7-8H2,1-2H3,(H2,13,14);1H |
Clave InChI |
GOLWEWFJIZPYRH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=CC=C(C=C1)CC(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



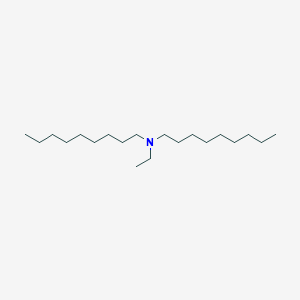
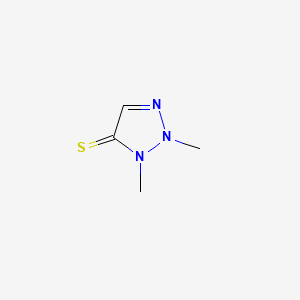
![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14496120.png)
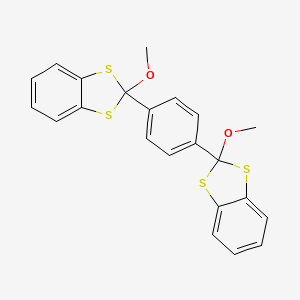
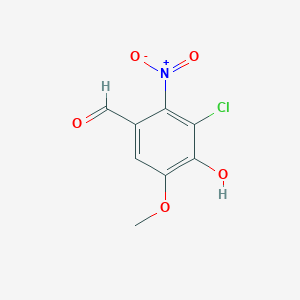

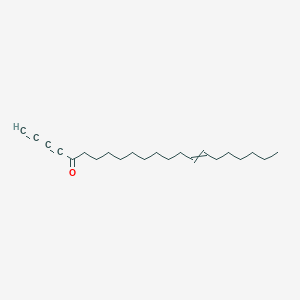
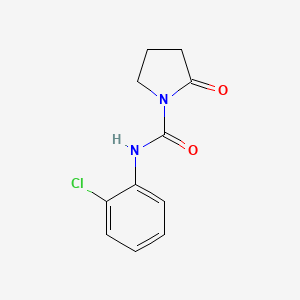
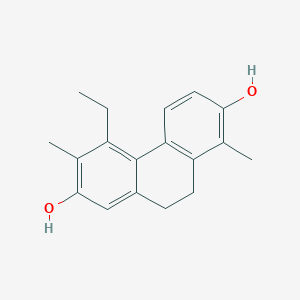
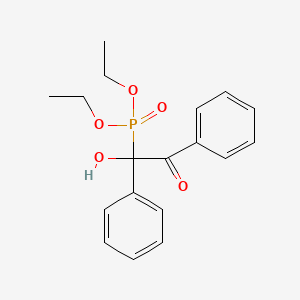
![2-[3-(4-Nitrophenyl)-3-oxoprop-1-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14496156.png)
